1,3,2-Thiazagermolidine, 2,2-diisopentyl-
Description
1,3,2-Thiazagermolidine, 2,2-diisopentyl- is a heterocyclic organogermanium compound containing a thiazole ring fused with a germanium atom. The diisopentyl substituents at the 2-position enhance its steric bulk and influence its electronic properties, making it distinct from simpler germanium heterocycles.
Properties
CAS No. |
84260-49-1 |
|---|---|
Molecular Formula |
C12H27GeNS |
Molecular Weight |
290.05 g/mol |
IUPAC Name |
2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C12H27GeNS/c1-11(2)5-7-13(8-6-12(3)4)14-9-10-15-13/h11-12,14H,5-10H2,1-4H3 |
InChI Key |
YEURBTAWRNEVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Ge]1(NCCS1)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Thiazagermolidine, 2,2-diisopentyl- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of thiazole derivatives .
Scientific Research Applications
1,3,2-Thiazagermolidine, 2,2-diisopentyl- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations: Thiazole vs. Dioxazole Systems
A key structural analog is 1,3,2-dioxazolethiophene-2,2-dioxide (CAS 1072-53-3), which replaces germanium with oxygen and incorporates a sulfur dioxide group . This compound’s safety data sheet highlights hazards such as skin irritation and environmental toxicity, suggesting differences in reactivity compared to germanium-containing systems. The germanium atom in 1,3,2-Thiazagermolidine likely imparts greater electrophilicity and distinct coordination behavior, whereas the dioxazole derivative’s oxygen-sulfur framework may favor stronger intermolecular interactions (e.g., hydrogen bonding).
Physical and Chemical Properties
A hypothetical comparison of key properties is outlined below:
Key Observations :
- The germanium center in 1,3,2-Thiazagermolidine increases molecular weight and air sensitivity compared to lighter heteroatom analogs.
- Thiadiazole derivatives exhibit broader pharmaceutical relevance due to their nitrogen-sulfur pharmacophores, whereas germanium compounds are niche in materials science .
Research Findings and Challenges
- Comparative studies would require computational modeling (e.g., DFT) to assess bond lengths and angles against dioxazole or thiadiazole systems.
- Reactivity : Germanium’s Lewis acidity may enable unique catalytic pathways, contrasting with the nucleophilic sulfur sites in thiadiazoles.
Biological Activity
1,3,2-Thiazagermolidine, 2,2-diisopentyl- (CAS No. 84260-49-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its therapeutic potential.
| Property | Details |
|---|---|
| CAS Number | 84260-49-1 |
| Molecular Formula | C14H26N2S |
| Molecular Weight | 258.43 g/mol |
| IUPAC Name | 1,3,2-Thiazagermolidine, 2,2-diisopentyl- |
| Canonical SMILES | CC(C)C(=N)N1C(=S)C(=N)N1C(C)C |
Biological Activity Overview
Research indicates that compounds in the thiazolidine class can exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer effects. Specifically, thiazagermolidines have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
Anticancer Activity
A study examining the effects of thiazagermolidines on cancer cell lines demonstrated significant cytotoxicity. The compound was found to inhibit the growth of several cancer types by disrupting cellular signaling pathways involved in proliferation and survival.
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : Thiazagermolidines may inhibit specific enzymes that are crucial for cancer cell metabolism.
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways through the activation of caspases and other pro-apoptotic factors.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at the G1/S phase, preventing further cell division.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated human breast cancer cells (MCF-7) with varying concentrations of 1,3,2-Thiazagermolidine. The results indicated a dose-dependent reduction in cell viability with IC50 values around 10 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of thiazagermolidines against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.
Research Findings
Recent studies have highlighted the potential applications of thiazagermolidines in drug development:
- A review published in Medicinal Chemistry reported that derivatives of thiazagermolidines could serve as lead compounds for developing new anticancer agents.
- Preliminary toxicity assessments indicate that these compounds have a favorable safety profile compared to existing chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
